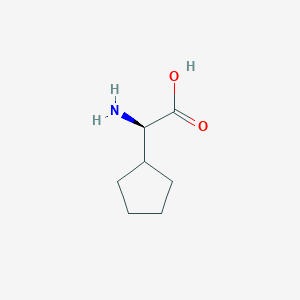

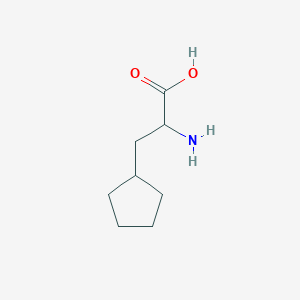

2-Amino-3-cyclopentylpropanoic acid

Übersicht

Beschreibung

2-Amino-3-cyclopentylpropanoic acid, also known as 3-cyclopentylalanine hydrochloride, is a chemical compound with the molecular weight of 193.67 . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 2-Amino-3-cyclopentylpropanoic acid is1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6;/h6-7H,1-5,9H2,(H,10,11) . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . Physical And Chemical Properties Analysis

2-Amino-3-cyclopentylpropanoic acid is a powder that is stored at room temperature . It has a molecular weight of 193.67 .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

“2-Amino-3-cyclopentylpropanoic acid” is used as an organic building block in the synthesis of a variety of pharmaceutical compounds, including Testosterone Cypionate, a medication used in hormone therapy for transgender men and in testosterone replacement therapy .

Biochemical Research

In biochemical research, amino acids like “2-Amino-3-cyclopentylpropanoic acid” are fundamental for studying peptide bond formation and protein synthesis. They are essential in understanding the structure and function of proteins .

Medicine

Amino acids are crucial in medicine for protein synthesis and as precursors in the formation of secondary metabolism molecules. They play several roles in the body and are essential components found throughout it .

Drug Design

The compound is also involved in the structural modification of natural products for new drug design. It serves as a potential starting point for creating novel therapeutic agents .

Controlled Environment and Cleanroom Solutions

While not directly mentioned, amino acids can be used in controlled environment solutions, likely due to their role in various biochemical processes that need to be studied or replicated in a controlled setting .

Safety and Hazards

The safety information for 2-Amino-3-cyclopentylpropanoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Wirkmechanismus

Target of Action

Similar compounds such as aminoglycosides are known to bind to bacterial ribosomes, leading to inhibition of protein synthesis .

Mode of Action

For instance, aminoglycosides, which are pseudo-polysaccharides containing amino sugars, inhibit protein synthesis by promoting mistranslation and elimination of proofreading .

Biochemical Pathways

The metabolism of amino acids provides a balanced supply of amino acids for protein synthesis . In the case of related compounds, such as aminoglycosides, resistance can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug .

Pharmacokinetics

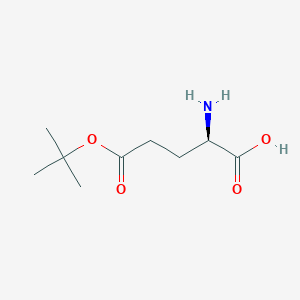

A related compound, (s)-2-((tert-butoxycarbonyl)amino)-3-cyclopentylpropanoic acid, is reported to have high gastrointestinal absorption and is permeable to the blood-brain barrier .

Result of Action

Related compounds such as aminoglycosides have been shown to have bactericidal activity and relatively low rates of resistance compared to other antibiotic classes .

Eigenschaften

IUPAC Name |

2-amino-3-cyclopentylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7(8(10)11)5-6-3-1-2-4-6/h6-7H,1-5,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDYAKYRBGLKMAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-3-cyclopentylpropanoic acid | |

CAS RN |

5455-46-9 | |

| Record name | Cyclopentanealanine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

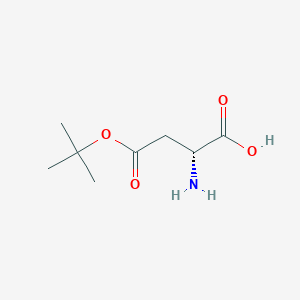

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

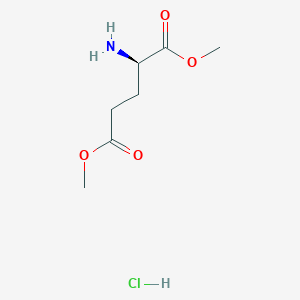

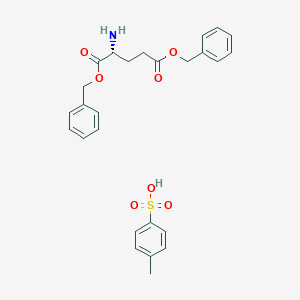

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 2-Amino-3-cyclopentylpropanoic acid at specific positions in proteins affect their stability?

A: Research suggests that incorporating Cpe into a protein can impact its stability in several ways. In the case of T4 lysozyme, replacing Leucine at position 133 with Cpe was shown to influence the protein's stability due to altered packing density and side chain conformational entropy. [, ] This specific substitution aimed to investigate the role of side chain structure within the hydrophobic core of the protein. While the study demonstrated the importance of packing interactions, it also highlighted that introducing Cpe at this specific position did not necessarily improve stability. [] Further computational analysis suggested that introducing smaller groups like methyl or cyclopropyl at specific positions on the Cpe ring could potentially enhance the enzyme's stability. []

Q2: What are the limitations of using 2-Amino-3-cyclopentylpropanoic acid in protein engineering, and what future directions are suggested by the research?

A: While Cpe provides valuable insights into the factors influencing protein stability, its use in protein engineering has limitations. The research indicates that simply substituting a natural amino acid with Cpe does not guarantee increased stability. [] The position of the substitution within the protein's structure and the potential interactions with surrounding amino acids play a significant role.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid](/img/structure/B555612.png)